molecular formula C12H14O2 B149723 5-Ethenyl-2-phenyl-1,3-dioxane CAS No. 128561-99-9

5-Ethenyl-2-phenyl-1,3-dioxane

Cat. No.: B149723
CAS No.: 128561-99-9
M. Wt: 190.24 g/mol
InChI Key: UIXWASZEUIZYAW-UHFFFAOYSA-N
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Description

5-Ethenyl-2-phenyl-1,3-dioxane is a six-membered 1,3-dioxane ring derivative featuring an ethenyl (vinyl) group at position 5 and a phenyl substituent at position 2. The 1,3-dioxane scaffold is characterized by two oxygen atoms at positions 1 and 3, creating a cyclic acetal or ketal structure. The ethenyl group introduces unsaturation, enhancing reactivity for polymerization or addition reactions, while the phenyl group contributes to aromatic stability and hydrophobicity. Conformational studies of analogous 1,3-dioxanes (e.g., 5-methyl derivatives) indicate that substituents at position 5 preferentially adopt equatorial orientations to minimize steric strain, though their impact on conformational equilibria is smaller compared to substituents at position 2 .

Properties

CAS No.

128561-99-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-ethenyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C12H14O2/c1-2-10-8-13-12(14-9-10)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2

InChI Key

UIXWASZEUIZYAW-UHFFFAOYSA-N

SMILES

C=CC1COC(OC1)C2=CC=CC=C2

Canonical SMILES

C=CC1COC(OC1)C2=CC=CC=C2

Synonyms

1,3-Dioxane,5-ethenyl-2-phenyl-,cis-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-Ethenyl-2-phenyl-1,3-dioxane with structurally related 1,3-dioxane derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Ethenyl (5), Phenyl (2) C₁₂H₁₄O₂ 206.24 High reactivity (vinyl group), potential monomer -
5-Oxo-2-phenyl-1,3-dioxane Oxo (5), Phenyl (2) C₁₁H₁₂O₃ 192.21 Polar, used in ketone-based syntheses (e.g., NaIO₄ oxidation)
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane Bis(hydroxymethyl) (5), Phenyl (2) C₁₂H₁₆O₄ 224.26 Hydrophilic, hydrogen-bonding capacity; drug delivery applications
2,5,5-Trimethyl-2-phenyl-1,3-dioxane Trimethyl (2,5,5), Phenyl (2) C₁₅H₂₂O₂ 234.33 High steric hindrance; fragrance industry (sandalwood analogs)
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane Ethyl (5), Phenylethyl (2), Propyl (4) C₁₈H₂₈O₂ 276.41 Lipophilic; industrial solvents or surfactants

Conformational and Steric Effects

  • Substituent Position Impact : Substituents at position 5 (e.g., ethenyl, oxo, hydroxymethyl) exhibit smaller conformational free energy differences (ΔG°) compared to position 2. For example, ΔG° for a methyl group at position 2 is 3.98 kcal/mol versus 0.83 kcal/mol at position 5 . This suggests that the ethenyl group in this compound exerts a modest influence on ring conformation, favoring equatorial placement.
  • Steric and Electronic Effects : The planar ethenyl group may introduce unique steric interactions compared to bulkier substituents (e.g., triphenylmethyl in 2-ethyl-5-triphenylmethyl-1,3-dioxane ). Its unsaturated nature also increases electrophilicity, enabling Diels-Alder or radical reactions.

Research Findings and Trends

Synthetic Challenges : Alkali-labile 1,3-dioxanes (e.g., 5-oxo derivatives) require pH control during synthesis to prevent decomposition .

Biological Activity : Hydroxyl- or acyl-substituted 1,3-dioxanes (e.g., 5-acetyl derivatives) show promise in medicinal chemistry, with studies highlighting antimicrobial and anti-inflammatory properties .

Industrial Relevance: Lipophilic derivatives (e.g., 5-ethyl-4-propyl analogs) are explored as surfactants or plasticizers due to their non-polar character .

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